N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S.ClH/c1-30-18-6-7-20-19(15-18)23-22(32-20)25(9-3-8-24-10-12-31-13-11-24)21(27)16-4-2-5-17(14-16)26(28)29;/h2,4-7,14-15H,3,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZXGBTWJPFQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. The compound features a benzo[d]thiazole core, known for its diverse pharmacological properties, including antimicrobial and anticancer activities. Its molecular formula is with a molecular weight of approximately 492.98 g/mol.
Structural Characteristics
The compound's structure includes:
- Benzo[d]thiazole moiety : This core structure is associated with various biological activities.
- Morpholinopropyl group : Enhances solubility and bioavailability.
- Nitro group : Potentially contributes to its biological activity.
Biological Activity
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant biological activities, including:
While detailed studies specifically addressing the mechanism of action of this compound are scarce, similar compounds have been documented to act as inhibitors of histone deacetylases (HDACs). This inhibition can lead to the reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|
| N-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-piperidinobutyl)benzamide | C23H26N4O3S | 510.06 g/mol | Anticancer activity |
| N-(4-methoxybenzothiazol-2-yl)-N-(3-pyridinopropyl)benzamide | C22H24N4O3S | 487.00 g/mol | Antimicrobial properties |
| N-(5-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide | C22H25ClN4O2S | 490.05 g/mol | Enzyme inhibition |
This comparison highlights the diversity in biological activities among compounds with similar structural features.
Case Study 1: Anticancer Efficacy
In a study examining the effects of various benzo[d]thiazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial potential of benzo[d]thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antimicrobial activity, suggesting potential for further development as an antimicrobial agent.
Scientific Research Applications
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a synthetic compound with a complex structure and potential biological activities. It features a benzo[d]thiazole core, known for diverse pharmacological properties, including antimicrobial and anticancer activities. The molecular formula of the compound is C22H25ClN4O5S, and its molecular weight is approximately 492.98 g/mol.
Structural Characteristics
The compound's structure includes:
- Benzo[d]thiazole moiety: This core structure is associated with various biological activities.
- Morpholinopropyl group: Enhances solubility and bioavailability.
- Nitro group: Potentially contributes to its biological activity.
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant biological activities. While detailed studies specifically addressing the mechanism of action of this compound are scarce, similar compounds have been documented to act as inhibitors of histone deacetylases (HDACs). This inhibition can lead to the reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.
Case Studies
- Anticancer Efficacy: In a study examining the effects of various benzo[d]thiazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Activity: Another study explored the antimicrobial potential of benzo[d]thiazole derivatives against Staphylococcus aureus and Escherichia coli. this compound demonstrated moderate antimicrobial activity, suggesting potential for further development as an antimicrobial agent.
Other Potential Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including oxidation of the benzothiazole ring to form derivatives with altered biological activity.
- Chemistry: This compound can be used as a building block for synthesizing more complex molecules, and its structural features make it suitable for creating derivatives with potential biological activity.
- Biology: This compound has shown promise as an inhibitor of certain enzymes or receptors, making it a valuable tool for studying biological processes and developing new therapeutic agents.
- Medicine: The compound has potential applications, particularly in developing new drugs for treating various diseases, including cancer and inflammatory conditions.
- Industry: This compound can be used as an intermediate in synthesizing other chemicals because its versatility and reactivity make it a valuable component in producing various products.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d]thiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (CAS: 1216924-59-2) | C22H25ClN4O5S | 493.0 | 5-methoxybenzo[d]thiazole, 3-nitrobenzamide, 3-morpholinopropyl |
| N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1219206-82-2) | C24H27ClN4O3S2 | 519.1 | 6-ethoxybenzo[d]thiazole, benzo[d]thiazole-2-carboxamide, 3-morpholinopropyl |
| 4-Cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride (CAS: 1215477-56-7) | C24H27ClN4O2S | 471.0 | 4,5-dimethylbenzo[d]thiazole, 4-cyanobenzamide, 3-morpholinopropyl |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (Nitazoxanide derivative) | C10H6ClF2N2OS | 290.7 | 5-chlorothiazole, 2,4-difluorobenzamide |
Substituent Effects on Pharmacological Properties
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrobenzamide group (electron-withdrawing) contrasts with the 4-cyanobenzamide (moderately electron-withdrawing) in CAS: 1215477-56-7 and the benzo[d]thiazole-2-carboxamide (electron-neutral) in CAS: 1219206-82-2. Ethoxy vs. Methoxy Groups: The ethoxy substitution in CAS: 1219206-82-2 increases lipophilicity compared to the methoxy group in the target compound, which could affect membrane permeability .
Morpholinopropyl Chain: Present in all three benzo[d]thiazole derivatives (Table 1), this group likely improves aqueous solubility due to morpholine’s polar nature. However, steric effects from larger substituents (e.g., dimethyl groups in CAS: 1215477-56-7) may hinder binding to targets .
Mechanistic Insights from Structural Analogues
Enzyme Inhibition: The nitazoxanide derivative (CAS: Not provided) inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via its amide anion, a mechanism critical in anaerobic metabolism . The target compound’s nitro group may similarly interact with redox-sensitive enzymes, though direct evidence is lacking.
Antipsychotic Potential: Compounds with phenothiazine-thiadiazole hybrids (e.g., ) are investigated for antipsychotic activity.
Commercial and Research Availability
- The target compound and its analogues (e.g., CAS: 1219206-82-2, 1215477-56-7) are supplied by multiple Chinese manufacturers (), indicating their relevance in drug discovery.
Q & A
Q. Basic
- Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), nitro (δ ~8.5 ppm), and morpholine protons (δ ~3.5–4.0 ppm) .
- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
- Chromatography : TLC and HPLC to assess purity (>95%) .
- Elemental analysis : Confirming C, H, N, S, and Cl content .
What biological activities are associated with structurally related benzamide-thiazole derivatives?
Q. Basic
- Anticancer activity : Thiazole derivatives inhibit cancer cell proliferation via kinase modulation or apoptosis induction (IC₅₀ values: 1–10 μM) .
- Antimicrobial properties : Nitro and morpholine groups enhance activity against Gram-positive bacteria .
- Cardioprotective effects : Analogues reduce hypoxia-induced muscle contraction, outperforming reference drugs like Levocarnitine .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Simulate binding to enzymes (e.g., PFOR in anaerobic organisms) via hydrogen bonds between the nitro group and active-site residues .
- Pharmacophore mapping : Identify critical motifs (e.g., benzothiazole for DNA intercalation) .
- ADMET prediction : Assess bioavailability and toxicity using QSAR models .
What experimental strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Dose-response validation : Replicate assays with standardized cell lines (e.g., MCF-7 for cancer) and controls .
- Mechanistic studies : Use siRNA or inhibitors to isolate pathways (e.g., ROS modulation vs. kinase inhibition) .
- Structural analogs : Compare activity of derivatives lacking the nitro or morpholine group to pinpoint functional moieties .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., POCl₃) .
- First aid : Immediate rinsing with water for spills, followed by medical consultation .
How does the morpholinopropyl group influence physicochemical and pharmacokinetic properties?
Q. Advanced
- Solubility : Morpholine enhances water solubility via hydrogen bonding .
- Metabolic stability : The group reduces hepatic clearance by sterically shielding amide bonds from esterases .
- Cell permeability : Morpholine’s basicity improves membrane penetration in neutral pH environments .
What crystallization conditions yield high-quality single crystals for X-ray diffraction?
Q. Advanced
- Solvent selection : Slow evaporation from methanol or DMSO/water mixtures .
- Temperature control : Gradual cooling from 50°C to room temperature .
- Intermolecular interactions : Hydrogen bonds (N–H⋯N/O) and π-π stacking stabilize crystal lattices .
How are stability studies designed to evaluate the compound under varying storage conditions?
Q. Advanced
- Forced degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks .
- Analytical monitoring : HPLC to track degradation products (e.g., nitro reduction to amine) .
- pH stability : Test solubility and integrity in buffers (pH 1–13) to simulate gastrointestinal conditions .
What strategies mitigate low yields in multi-step syntheses of this compound?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
